REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Br:8])=[N:4][CH:5]=[CH:6][CH:7]=1.Cl[C:10]([O:12][CH2:13][CH3:14])=[O:11]>N1C=CC=CC=1.[Cl-].[Na+].O>[CH2:13]([O:12][C:10](=[O:11])[NH:1][C:2]1[C:3]([Br:8])=[N:4][CH:5]=[CH:6][CH:7]=1)[CH3:14] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)Br
|
Name
|
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:4)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC=1C(=NC=CC1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.3 mmol | |
AMOUNT: MASS | 0.56 g | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |